PKG Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

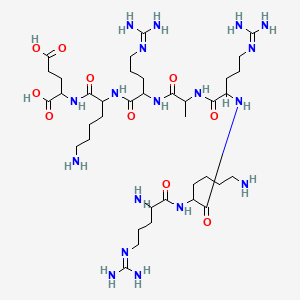

2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

role of PKG signaling in cardiac hypertrophy

An In-depth Technical Guide on the Role of PKG Signaling in Cardiac Hypertrophy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a primary compensatory response to pressure overload and other pathological stimuli, but often progresses to heart failure.[1] The cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase G (PKG) signaling pathway has emerged as a critical negative regulator of this maladaptive remodeling.[2][3] This pathway, activated by nitric oxide (NO) and natriuretic peptides (NPs), exerts potent anti-hypertrophic, pro-diastolic, and anti-fibrotic effects within the cardiomyocyte.[4] Dysregulation and impairment of PKG signaling are hallmarks of heart failure, particularly heart failure with preserved ejection fraction (HFpEF), making this pathway a highly attractive target for therapeutic intervention.[5][6] This guide provides a comprehensive technical overview of the PKG signaling cascade, its downstream effectors, its role in counteracting cardiac hypertrophy, and the experimental methodologies used to investigate its function.

Core Signaling Pathways: Activation of PKG

The activation of PKG in cardiomyocytes is principally governed by the intracellular concentration of its allosteric activator, cGMP. Two distinct upstream pathways regulate cGMP synthesis.[7][8]

-

The Nitric Oxide-Soluble Guanylate Cyclase (NO-sGC) Pathway: Endothelial cells and, to a lesser extent, cardiomyocytes produce nitric oxide (NO) via nitric oxide synthase (NOS). NO diffuses into cardiomyocytes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to produce cGMP.[4] This cGMP pool is thought to primarily regulate the cytosolic functions of PKG and is predominantly hydrolyzed by phosphodiesterase 5 (PDE5).[7][8]

-

The Natriuretic Peptide-Particulate Guanylate Cyclase (NP-pGC) Pathway: Natriuretic peptides (such as ANP and BNP) are hormones released in response to cardiac wall stress. They bind to and activate transmembrane particulate guanylate cyclase (pGC) receptors (also known as NPRs) on the cardiomyocyte surface, leading to cGMP production in the subsarcolemmal space.[5][8] This localized cGMP pool is primarily degraded by phosphodiesterase 9 (PDE9).[9][10]

Once activated by cGMP, PKG (predominantly the PKG1 isoform in the heart) phosphorylates a suite of downstream protein targets on serine/threonine residues, initiating a cascade of cardioprotective effects.[8][11]

Key Downstream Effectors of PKG in Cardiomyocytes

PKG exerts its anti-hypertrophic effects by phosphorylating a diverse array of target proteins involved in calcium handling, myofilament function, gene expression, and protein quality control.

| Target Protein | Function/Effect of PKG Phosphorylation | Reference(s) |

| Titin | A giant sarcomeric protein. PKG-mediated phosphorylation increases its compliance, reducing passive stiffness and improving diastolic function. | [12] |

| Phospholamban (PLB) | Regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA). PKG phosphorylation of PLB enhances SERCA activity, accelerating calcium reuptake into the SR and promoting relaxation. | [9][11] |

| Troponin I (TnI) | PKG phosphorylation of TnI decreases myofilament sensitivity to calcium, which contributes to improved diastolic relaxation. | [11] |

| Cardiac Myosin-Binding Protein C (cMyBP-C) | A sarcomeric protein that regulates actin-myosin interaction. PKG phosphorylation of cMyBP-C is associated with anti-remodeling effects. | [13] |

| Transient Receptor Potential Channel 6 (TRPC6) | A calcium-permeable cation channel. PKG phosphorylation inhibits TRPC6, reducing calcium influx that would otherwise activate pro-hypertrophic calcineurin-NFAT signaling. | [14] |

| Regulator of G-protein Signaling 2/4 (RGS2/4) | PKG phosphorylation of RGS proteins can inhibit Gq-coupled receptor signaling, a major pathway for pathological hypertrophy. | [3] |

| Tuberous Sclerosis Complex 2 (TSC2) | An upstream negative regulator of mTORC1. PKG can phosphorylate and activate TSC2, thereby inhibiting the pro-hypertrophic mTOR pathway and enhancing autophagy. | [5][15] |

| Nuclear Factor of Activated T-cells (NFAT) | PKG signaling suppresses the activation of this key pro-hypertrophic transcription factor by targeting upstream calcium-dependent steps. | [16][17] |

Quantitative Impact of PKG Signaling on Cardiac Hypertrophy

Activation of the PKG pathway has been shown to prevent and even reverse key markers of pathological cardiac hypertrophy in numerous pre-clinical models. Conversely, diminished PKG activity is a consistent finding in human heart failure.

Table 4.1: Effect of Modulating PKG Signaling on Hypertrophic Markers

| Model / Condition | Intervention | Key Metric | Result | Reference(s) |

| Mouse Model (Pressure Overload via TAC) | Sildenafil (PDE5 Inhibitor) | Cardiomyocyte Hypertrophy | Prevents and reverses cardiomyocyte hypertrophy. | [18] |

| Mouse Model (Pressure Overload via TAC) | Sildenafil (PDE5 Inhibitor) | Interstitial Fibrosis | Prevents and reverses interstitial fibrosis. | [18] |

| Angiotensin II Infused Mice | Sildenafil (PDE5 Inhibitor) | Cardiomyocyte Size | Did not reduce the Ang II-induced increase in cardiomyocyte size. | [14] |

| Angiotensin II Infused Mice | Sildenafil (PDE5 Inhibitor) | Cardiac Fibrosis | Significantly reduced cardiac fibrosis. | [14] |

| Constitutively Active PKG1 Mouse (Prkg1RQ/+) | Baseline (Aging) | Cardiac Fibrosis | Mild increase in cardiac fibrosis with age. | [11] |

| Constitutively Active PKG1 Mouse (Prkg1RQ/+) | Pressure Overload (TAC) | LV Dilation & Dysfunction | Exhibited excessive hypertrophic remodeling and increased dysfunction compared to wild type. | [11] |

Table 4.2: Myocardial PKG Activity in Human Heart Failure

| Patient Cohort | Metric | Finding | Reference(s) |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | PKG Activity (Myocardial Biopsy) | Lower PKG activity compared to Aortic Stenosis (p<0.01) and HFrEF (p<0.001). | [18] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | cGMP Concentration (Myocardial Biopsy) | Lower cGMP concentration compared to Aortic Stenosis and HFrEF (p<0.001). | [18] |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | Cardiomyocyte Resting Tension (Fpassive) | Higher Fpassive, which was corrected by in-vitro PKG administration. | [18] |

Dysregulation in HFpEF: A Vicious Cycle

In heart failure with preserved ejection fraction (HFpEF), a syndrome often driven by comorbidities like obesity and diabetes, a state of systemic inflammation and coronary microvascular endothelial inflammation leads to increased oxidative/nitrosative stress.[4][18] This stress impairs NO bioavailability and oxidizes sGC, rendering it insensitive to NO. The result is a profound reduction in myocardial cGMP levels and PKG activity, which promotes cardiomyocyte stiffening (via titin hypophosphorylation), hypertrophy, and fibrosis, thus perpetuating the diastolic dysfunction characteristic of HFpEF.[4][12]

Key Experimental Methodologies

Investigating the PKG signaling pathway in cardiac hypertrophy involves a range of molecular and physiological techniques.

Experimental Workflow Overview

A typical preclinical study involves inducing cardiac hypertrophy in an animal model, administering a therapeutic agent that modulates PKG signaling, and subsequently analyzing the cardiac tissue and function.

Detailed Protocols

A. PKG Activity Assay This assay measures the kinase activity of PKG in tissue homogenates.

-

Tissue Preparation: Snap-freeze heart tissue in liquid nitrogen. Pulverize the tissue and homogenize in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Kinase Reaction: Incubate the heart tissue extract (containing PKG) with a specific peptide substrate (e.g., TQAKRKKSLAMA).[11]

-

Reaction Mixture: The reaction is performed in a buffer containing [γ-32P]ATP. To ensure specificity, a protein kinase A inhibitor peptide (PKI) is typically included. Reactions are run in parallel in the presence and absence of a high concentration of cGMP (e.g., 3 µM) to measure basal versus stimulated activity.[11]

-

Quantification: The reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the peptide substrate is quantified using a scintillation counter or phosphorescence imaging. Activity is expressed as pmol of phosphate transferred per minute per mg of protein.

B. Western Blotting for PKG Substrate Phosphorylation This technique is used to assess the in vivo activity of PKG by measuring the phosphorylation status of its known substrates.

-

Protein Extraction: Extract total protein from heart tissue lysates as described above.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a PKG substrate (e.g., anti-phospho-VASP at Ser239, which is a reliable marker of PKG activity).[11][18][19]

-

Normalization: Re-probe the same membrane with an antibody against the total protein (e.g., total VASP) and a loading control (e.g., GAPDH) to normalize the phosphorylation signal.

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify band intensity using densitometry software.

C. Quantitative Real-Time PCR (qPCR) qPCR is used to measure changes in the expression of genes associated with the hypertrophic program.

-

RNA Isolation: Isolate total RNA from heart tissue using a suitable method (e.g., Trizol reagent).[11]

-

cDNA Synthesis: Reverse-transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Perform the qPCR using a SYBR Green or TaqMan-based assay with primers specific for hypertrophic marker genes (e.g., Nppa for ANP, Nppb for BNP, Myh7 for β-myosin heavy chain).

-

Analysis: Analyze the amplification data using the comparative CT (2-ΔΔCT) method, normalizing the expression of target genes to a stable housekeeping gene (e.g., 18S rRNA or Hprt).[11]

D. Histology and Morphometry These methods are used to visualize and quantify structural changes in the heart, such as cell size and fibrosis.

-

Tissue Processing: Fix hearts in formalin, embed in paraffin, and cut into sections (e.g., 5 µm).

-

Staining:

-

Fibrosis: Use Masson's Trichrome or Picrosirius Red stain, where collagen fibers (fibrosis) stain blue or red, respectively, and cardiomyocytes stain red or yellow.

-

Cell Size: Use Hematoxylin and Eosin (H&E) or Wheat Germ Agglutinin (WGA) staining to delineate cardiomyocyte borders.

-

-

Image Analysis: Capture images using a microscope. Use image analysis software to quantify the fibrotic area as a percentage of the total tissue area or to measure the cross-sectional area of individual cardiomyocytes.[20]

Conclusion and Future Directions

The cGMP-PKG signaling pathway is a fundamentally important brake on pathological cardiac hypertrophy and remodeling. Its dual activation arms (NO-sGC and NP-pGC) and diverse downstream targets provide multiple points for therapeutic intervention. While preclinical data are compelling, clinical trial outcomes, particularly in HFpEF, have been mixed, highlighting the complexity of the pathway and its dysregulation in human disease.[7][8] Future research must focus on developing strategies to target specific myocardial PKG substrates to achieve anti-remodeling effects without dose-limiting systemic vasodilation, and on better understanding the interplay between PKG redox status, substrate specificity, and the underlying patient comorbidities that drive heart failure.[13] The continued application of advanced proteomic and genetic tools will be essential to fully unlock the therapeutic potential of this critical cardioprotective pathway.[21]

References

- 1. Regression of Pathological Cardiac Hypertrophy: Signaling Pathways and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The NO-cGMP-PKG Axis in HFpEF: From Pathological Mechanisms to Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Protein Kinase G to Treat Cardiac Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring PKG signaling as a therapeutic avenue for pressure overload, ischemia, and HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]

- 8. Cyclic GMP and PKG Signaling in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. pnas.org [pnas.org]

- 15. Frontiers | Targeting Protein Kinase G to Treat Cardiac Proteotoxicity [frontiersin.org]

- 16. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Cardiac hypertrophy is not amplified by deletion of cGMP-dependent protein kinase I in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein kinase G signaling in cardiac pathophysiology: Impact of proteomics on clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel PKG Inhibitors: A Technical Guide for Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-dependent protein kinase (PKG) has emerged as a critical signaling node and a compelling therapeutic target for a range of diseases, from infectious diseases like malaria to cardiovascular disorders and cancer.[1][2][3][4] As the primary effector of cGMP signaling, PKG regulates a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and cell cycle progression.[1][3][4] This technical guide provides an in-depth overview of the discovery and development of novel PKG inhibitors. It covers essential discovery strategies, key chemical scaffolds, detailed experimental protocols for characterization, and a summary of quantitative inhibitory data. Visualizations of the core signaling pathway and a typical discovery workflow are provided to facilitate a deeper understanding of the molecular and logical relationships central to this area of research.

Introduction to cGMP-Dependent Protein Kinase (PKG) as a Therapeutic Target

PKG is a serine/threonine protein kinase that is the main downstream target of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2] In mammals, two genes encode for PKG-I (with cytosolic isoforms PKG-Iα and PKG-Iβ) and the membrane-associated PKG-II.[1][2][3] These enzymes play diverse roles in various organ systems. For example, PKG-I is well-established for its role in vasorelaxation, while PKG-II is involved in bone development and intestinal secretion.[1][4]

The therapeutic rationale for targeting PKG is broad:

-

Infectious Diseases: In parasites like Plasmodium falciparum, the causative agent of malaria, PKG is essential for multiple stages of the life cycle.[5] This makes it a prime target for developing drugs with prophylactic, curative, and transmission-blocking potential.[5]

-

Cardiovascular Diseases: The cGMP/PKG signaling pathway is a central regulator of cardiac remodeling and function.[6] Activation of this pathway is a therapeutic strategy for heart failure, and modulating its activity holds promise for treating conditions like hypertension.[6][7]

-

Oncology: Dysregulation of PKG signaling has been implicated in the proliferation and survival of various cancer cells, suggesting that PKG inhibition could be a valuable anti-cancer strategy.[4]

A key structural feature enabling selective inhibitor design, particularly in infectious diseases, is the "gatekeeper" residue in the ATP-binding pocket. Parasite PKG often possesses a small gatekeeper residue (e.g., threonine), while human kinases have bulkier residues. This difference allows for the development of "bumped kinase inhibitors" (BKIs) that specifically target the parasite enzyme, enhancing selectivity and reducing off-target effects in the host.[5]

Strategies for Novel PKG Inhibitor Discovery

The identification of new PKG inhibitors typically follows a structured drug discovery cascade, starting from initial hit identification to lead optimization. This process integrates biochemical assays, cell-based screening, and structure-activity relationship (SAR) studies.

// Connections HTS -> Biochem [lhead=cluster_1]; SBDD -> Biochem [lhead=cluster_1]; Biochem -> Cellular; Cellular -> SAR; SAR -> Biochem [style=dashed, label="Iterative\nOptimization"]; SAR -> Selectivity [lhead=cluster_2]; Selectivity -> Toxicity; Toxicity -> ADME; ADME -> InVivo [lhead=cluster_3]; ADME -> SAR [style=dashed, label="Iterative\nOptimization"];

}

Caption: A typical workflow for the discovery and development of novel PKG inhibitors.

Key Chemical Scaffolds of PKG Inhibitors

Medicinal chemistry campaigns have identified several potent and selective chemical scaffolds that inhibit PKG, primarily targeting the ATP-binding site.

-

Imidazopyridines: This class of compounds has yielded highly potent inhibitors of P. falciparum PKG (PfPKG). For example, compound 21 (as referenced in literature) showed an IC50 of 0.16 nM against PfPKG and an EC50 of 2.1 nM against blood-stage parasites, demonstrating excellent translation from enzyme to cellular activity.[5]

-

Pyrroles: Structure-activity relationship studies on pyrrole-based series have led to the identification of potent PfPKG inhibitors. A 2,3-diaryl-pyrrole compound was reported to have an IC50 of 3.5 nM against PfPKG.[5]

-

Isoxazoles: A screening campaign identified isoxazole-based inhibitors with good potency against PfPKG and selectivity over human PKG. Optimization of this scaffold resulted in compounds with IC50 values below 20 nM.[5]

-

Thiazoles: A high-throughput screen identified several clusters of PKG inhibitors, with a series of thiazoles showing good potency against blood-stage malaria parasites.[8]

Quantitative Data on Novel PKG Inhibitors

The following tables summarize the inhibitory activity of representative compounds from key chemical scaffolds. The data is primarily focused on inhibitors of Plasmodium falciparum PKG (PfPKG), where the most extensive public data is available.

Table 1: Imidazopyridine-Based PfPKG Inhibitors

| Compound Reference | PfPKG IC50 (nM) | P. falciparum EC50 (nM) | Selectivity vs. Human PKG | Notes |

|---|---|---|---|---|

| Compound 21 [5] | 0.16 | 2.1 | High | Showed no toxicity in vitro or in vivo and had moderate metabolic stability. |

| ML10 [8] | Data not specified | 2.1 | >1,100-fold vs. Gatekeeper Mutant | Highly specific for PfPKG with low binding to secondary targets. |

Table 2: Pyrrole and Isoxazole-Based PfPKG Inhibitors

| Compound Reference | Scaffold | PfPKG IC50 (nM) | Selectivity vs. Human PKG | Notes |

|---|---|---|---|---|

| Compound 24 [5] | 2,3-Diaryl-pyrrole | 3.5 | Good | Initially developed for Eimeria tenella PKG. |

| Compounds 30-32 [5] | Isoxazole | < 20 | High | Optimized from a screening campaign to have good potency and selectivity. |

The Core cGMP/PKG Signaling Pathway

The canonical cGMP/PKG signaling pathway is initiated by upstream signals that elevate intracellular cGMP levels. This activation cascade is crucial for regulating cellular functions in both health and disease.

Two primary pathways lead to cGMP production:

-

Nitric Oxide (NO) Pathway: NO stimulates soluble guanylyl cyclase (sGC) to convert GTP into cGMP.[2]

-

Natriuretic Peptide (NP) Pathway: Natriuretic peptides (like ANP and BNP) bind to particulate guanylyl cyclase (pGC) receptors, which also catalyzes the formation of cGMP from GTP.[2][9]

Once produced, cGMP binds to the regulatory domain of PKG, causing a conformational change that activates its catalytic domain. Activated PKG then phosphorylates a wide array of downstream substrate proteins on serine and threonine residues, leading to diverse cellular effects such as smooth muscle relaxation, inhibition of cardiac hypertrophy, and regulation of ion channel function.[2][10] The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.[1]

// Nodes NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#F1F3F4"]; NP [label="Natriuretic Peptides\n(ANP, BNP)", shape=ellipse, fillcolor="#F1F3F4"];

sGC [label="Soluble Guanylyl\nCyclase (sGC)", fillcolor="#FFFFFF", color="#4285F4", style="filled,rounded"]; pGC [label="Particulate Guanylyl\nCyclase (pGC)", fillcolor="#FFFFFF", color="#4285F4", style="filled,rounded"];

GTP [label="GTP", shape=diamond, fillcolor="#FBBC05"]; cGMP [label="cGMP", shape=diamond, fillcolor="#FBBC05"]; GMP [label="GMP", shape=diamond, fillcolor="#FBBC05"];

PKG_inactive [label="PKG (Inactive)", fillcolor="#FFFFFF", color="#EA4335", style="filled,rounded"]; PKG_active [label="PKG (Active)", fillcolor="#FFFFFF", color="#34A853", style="filled,rounded"];

Substrate [label="Substrate\nProteins", fillcolor="#F1F3F4"]; pSubstrate [label="Phosphorylated\nSubstrates", fillcolor="#F1F3F4"]; Cellular [label="Cellular Effects\n(e.g., Vasodilation, Anti-hypertrophy)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#5F6368"];

PDE [label="Phosphodiesterases (PDEs)", shape=cds, fillcolor="#F1F3F4", color="#EA4335"];

// Edges NO -> sGC [label="Activates"]; NP -> pGC [label="Activates"];

GTP -> sGC [style=dashed, arrowhead=none]; sGC -> cGMP [label="Catalyzes"];

GTP -> pGC [style=dashed, arrowhead=none]; pGC -> cGMP [label="Catalyzes"];

cGMP -> PKG_inactive [label="Binds & Activates"]; PKG_inactive -> PKG_active;

PKG_active -> Substrate [label="Phosphorylates"]; Substrate -> pSubstrate; pSubstrate -> Cellular;

cGMP -> PDE [label="Hydrolyzed by"]; PDE -> GMP; }

Caption: The canonical cGMP-dependent protein kinase (PKG) signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the screening and characterization of novel PKG inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. Inhibition is measured as a decrease in ADP formation.

Materials:

-

Recombinant PKG enzyme

-

Kinase-specific peptide substrate

-

ATP (at a concentration near the Km for the specific kinase)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Prepare a serial dilution of test compounds in DMSO. Add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of the PKG enzyme solution to all assay wells. Mix gently and incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing ATP and the peptide substrate to each well.

-

Incubation: Incubate the reaction for 60 minutes at 30°C.

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Antimalarial Growth Assay (SYBR Green I-Based)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying parasite DNA using the fluorescent dye SYBR Green I.

Materials:

-

Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain) at ~1% parasitemia and 2% hematocrit.

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements).

-

Test compounds in DMSO.

-

Lysis buffer with SYBR Green I dye.

-

96-well microtiter plates.

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).

Procedure:

-

Compound Plating: Add serially diluted test compounds to a 96-well plate. Include wells for untreated parasites (negative control) and a known antimalarial drug (positive control).

-

Cell Seeding: Add 100 µL of the parasite culture to each well.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 1% O2, 3% CO2).[11]

-

Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I directly to each well. Mix gently and incubate for 1 hour at room temperature in the dark.[12]

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Analysis: Subtract the background fluorescence from uninfected red blood cell controls. Calculate the percent growth inhibition for each compound concentration and determine the EC50 value.

Kinase Selectivity Profiling

To ensure a compound's specificity, its activity is tested against a broad panel of kinases representing the human kinome. Commercial systems (e.g., Promega's Kinase Selectivity Profiling System) streamline this process.[8][13]

Principle: The protocol is similar to the in vitro kinase assay described in 6.1 but is performed in parallel for multiple kinases. The test compound is typically screened at a single high concentration (e.g., 1 µM) to identify off-target hits. Hits are then followed up with full dose-response curves to determine IC50 values.

Procedure:

-

Assay Setup: Utilize a pre-formatted kinase panel system, which includes kinase/substrate pairs organized in strips.[8][13]

-

Compound Addition: Add the test inhibitor (at a fixed concentration or in serial dilution) to the assay plates.

-

Kinase Reactions: Add the kinase and substrate/ATP solutions to initiate the reactions for all kinases in the panel simultaneously. Incubate for 1 hour.[13]

-

Signal Detection: Use a universal detection method, such as the ADP-Glo™ assay, to quantify the activity of each kinase.

-

Data Analysis: Calculate the percent inhibition for the test compound against each kinase in the panel. The results are often visualized as a heat map or a selectivity score (e.g., S-score) to provide a clear profile of the compound's specificity.[9]

Conclusion and Future Outlook

The discovery of novel PKG inhibitors is a dynamic field with significant therapeutic potential across multiple diseases. The development of compounds with high selectivity for parasite PKG over human orthologs has provided a clear path forward for new antimalarial drugs.[5] In cardiovascular medicine, modulating the cGMP/PKG pathway is already a clinically validated strategy, and the development of direct PKG inhibitors could offer more precise therapeutic interventions.[6][7]

Future efforts will likely focus on:

-

Exploring Novel Scaffolds: Expanding the chemical diversity of PKG inhibitors to improve drug-like properties and overcome potential resistance mechanisms.

-

Structure-Based Drug Design: Leveraging the increasing number of solved kinase crystal structures to rationally design inhibitors with enhanced potency and selectivity.[14]

-

Targeting Allosteric Sites: Moving beyond ATP-competitive inhibitors to discover allosteric modulators that may offer greater selectivity and novel mechanisms of action.

-

Expanding Therapeutic Applications: Systematically exploring the role of PKG in other diseases, such as cancer and neurological disorders, to identify new opportunities for therapeutic intervention.

The continued integration of high-throughput screening, medicinal chemistry, and detailed biochemical and cellular characterization will be essential to translate the promise of PKG inhibition into the next generation of innovative medicines.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Research advances in kinase enzymes and inhibitors for cardiovascular disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jack Q's Blog [jack-q.github.io]

- 6. Cyclic GMP and PKG Signaling in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]

- 9. confluencediscovery.com [confluencediscovery.com]

- 10. Graph Attributes | Graphviz [graphviz.org]

- 11. Protein Kinase Inhibitors in Heart Failure: Mechanistic Insights and Therapeutic Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PKG Inhibitor Screening and Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the screening and identification of inhibitors targeting cGMP-dependent protein kinase (PKG). We will delve into the intricacies of the PKG signaling pathway, explore various screening technologies with detailed experimental protocols, and present a structured approach to data analysis and interpretation.

The cGMP-PKG Signaling Pathway: A Key Regulator in Cellular Processes

The cGMP-dependent protein kinase (PKG) signaling pathway is a crucial mediator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] Dysregulation of this pathway has been implicated in various pathological conditions, making PKG a compelling target for therapeutic intervention.

The canonical activation of PKG begins with the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP). Nitric oxide (NO) and natriuretic peptides (NPs) are key upstream signals that stimulate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC), respectively, to produce cGMP from guanosine triphosphate (GTP).[1][2] This elevation in intracellular cGMP leads to the activation of PKG, a serine/threonine kinase. Activated PKG then phosphorylates a multitude of downstream protein substrates, modulating their activity and eliciting a cellular response.[1][2] The signal is terminated through the hydrolysis of cGMP by phosphodiesterases (PDEs).

High-Throughput Screening (HTS) for PKG Inhibitors: A Workflow

The identification of novel PKG inhibitors typically involves a multi-step high-throughput screening (HTS) campaign. The general workflow is designed to efficiently screen large compound libraries and identify promising lead candidates for further development.

Key Methodologies for PKG Inhibitor Screening

A variety of assay formats are available for screening PKG inhibitors, each with its own advantages and limitations. The choice of assay often depends on factors such as throughput requirements, cost, and the specific research question.

Radioactive Kinase Assay ([γ-³²P]ATP)

The radioactive kinase assay is considered the "gold standard" for quantifying kinase activity due to its direct and sensitive nature.[3][4] This assay measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a specific peptide or protein substrate.

Principle: The assay mixture, containing the PKG enzyme, a suitable substrate, [γ-³²P]ATP, and the test compound, is incubated to allow the kinase reaction to proceed. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. A decrease in radioactivity in the presence of a test compound indicates inhibition of PKG activity.

Detailed Experimental Protocol:

-

Reaction Mixture Preparation:

-

Prepare a master mix containing the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA), the PKG substrate peptide (e.g., a specific peptide with a phosphorylation site for PKG), and cGMP (to activate PKG).

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the PKG enzyme to the master mix.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP to the master mix and then dispensing the complete reaction mixture into the wells containing the test compounds.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

-

Termination and Separation:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture from each well onto a phosphocellulose paper (e.g., P81).

-

Wash the paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Dry the phosphocellulose paper.

-

Measure the radioactivity of each spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular choice for HTS due to their homogeneous format, high sensitivity, and reduced interference from compound autofluorescence.[1][5]

Principle: This assay typically involves a biotinylated PKG substrate peptide and a phospho-specific antibody labeled with a Europium (Eu) cryptate (donor fluorophore). The substrate peptide is phosphorylated by PKG in the presence of ATP. After the kinase reaction, an anti-phospho-antibody conjugated to a second fluorophore (acceptor, e.g., XL665) and streptavidin-conjugated to another fluorophore are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of PKG will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Experimental Protocol:

-

Kinase Reaction:

-

In a microplate, dispense the test compound at various concentrations.

-

Add a mixture of PKG enzyme, biotinylated substrate peptide, and ATP in a suitable kinase buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation.

-

-

Detection:

-

Add a detection mixture containing the Eu-labeled anti-phospho-antibody and streptavidin-XL665.

-

Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow for antibody binding.

-

-

Signal Measurement:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Determine the percentage of inhibition based on the decrease in the TR-FRET ratio in the presence of the inhibitor.

-

Calculate the IC₅₀ value from the dose-response curve.

-

ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8] It is well-suited for HTS due to its high sensitivity and broad dynamic range.

Principle: The assay is performed in two steps. First, the PKG kinase reaction is carried out, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKG activity.

Detailed Experimental Protocol:

-

Kinase Reaction:

-

Set up the kinase reaction in a white, opaque microplate by adding the test compound, PKG enzyme, substrate, and ATP in a kinase reaction buffer.

-

Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP.

-

Incubate the plate at room temperature for approximately 40 minutes.[6]

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[6]

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the ADP concentration. Calculate the percentage of inhibition by comparing the signal in the presence of the inhibitor to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Data Presentation: Quantitative Analysis of PKG Inhibitors

A critical aspect of inhibitor identification is the quantitative characterization of their potency and selectivity. This data is best presented in a structured tabular format for easy comparison.

| Compound | PKG IC₅₀ (nM) | Ki (nM) | Selectivity vs. PKA (fold) | Selectivity vs. ROCK (fold) | Notes |

| Compound A | 15 | 2.5 | >100 | >50 | Highly selective for PKG. |

| Compound B | 50 | 10 | 20 | 10 | Moderate selectivity. |

| Compound C | 200 | 45 | 5 | 2 | Poor selectivity. |

| Fasudil | 1900 | - | ~0.5 | ~1 | Known ROCK inhibitor with activity on PKG. |

| H-89 | 480 | - | ~0.1 | - | Known PKA inhibitor with activity on PKG. |

Note: The values presented in this table are for illustrative purposes and may not represent actual experimental data. IC₅₀ and Ki values can vary depending on the assay conditions.

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. A smaller Ki value indicates a higher binding affinity. The relationship between IC₅₀ and Ki can be influenced by the concentration of the substrate (e.g., ATP) in the assay.[9]

Selectivity: A measure of how effectively an inhibitor targets a specific kinase over other kinases. It is often expressed as a fold-difference in IC₅₀ or Ki values. High selectivity is a desirable characteristic for a therapeutic agent to minimize off-target effects.

Conclusion

The screening and identification of potent and selective PKG inhibitors hold significant promise for the development of novel therapeutics. This guide has provided a comprehensive overview of the cGMP-PKG signaling pathway, a systematic workflow for HTS, and detailed methodologies for key screening assays. By employing these robust experimental protocols and a structured approach to data analysis, researchers can effectively identify and characterize promising this compound candidates for further preclinical and clinical development.

References

- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ulab360.com [ulab360.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

PKG signaling pathway components

An In-Depth Technical Guide to the Core Components of the PKG Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cGMP-dependent protein kinase (PKG) signaling pathway is a crucial intracellular cascade that translates upstream signals, primarily from nitric oxide (NO) and natriuretic peptides (NPs), into a wide array of physiological responses. This pathway is integral to the regulation of smooth muscle relaxation, platelet function, neuronal activity, and cardiac homeostasis.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular diseases like hypertension and heart failure, making its components attractive targets for therapeutic intervention.[3][4] This technical guide provides a detailed overview of the core components of the PKG signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the pathway's mechanics.

Core Components and Signaling Mechanism

The PKG signaling cascade is initiated by the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which acts as a second messenger.[5] This process is primarily driven by two distinct upstream pathways that converge on the activation of cGMP-dependent protein kinase (PKG), a serine/threonine-specific protein kinase.[1]

Upstream Activation

-

Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Axis: Nitric oxide, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme group of soluble guanylyl cyclase (sGC).[6] This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[6] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

-

Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Axis: Natriuretic peptides, a family of hormones, bind to and activate particulate guanylyl cyclase (pGC) receptors located on the cell surface. This activation directly stimulates the intracellular production of cGMP from GTP.[3]

The Central Mediator: cGMP-Dependent Protein Kinase (PKG)

PKG is the primary effector of cGMP signaling.[5] In mammals, two genes encode for PKG: PKG type I (PKG-I) and type II (PKG-II).[7] PKG-I exists as two isoforms, Iα and Iβ, generated by alternative splicing.[7] These isoforms exhibit different sensitivities to cGMP and are expressed in different tissues.[7][8]

Structurally, PKG enzymes are homodimers, with each subunit containing three key domains:

-

N-terminal Domain: Mediates dimerization and contains an autoinhibitory sequence that suppresses kinase activity in the absence of cGMP.[7]

-

Regulatory Domain: Contains two distinct cGMP-binding sites. The binding of cGMP to these sites induces a conformational change that relieves the autoinhibition of the catalytic domain.[7]

-

Catalytic Domain: Responsible for transferring the terminal phosphate (B84403) group from ATP to serine or threonine residues on target substrate proteins.[7]

PKG-I is primarily found in the cytoplasm of smooth muscle cells, platelets, and cerebellar Purkinje cells, while PKG-II is anchored to the plasma membrane in intestinal, kidney, and brain cells.[9]

Signal Termination: Phosphodiesterases (PDEs)

The PKG signaling pathway is tightly regulated by phosphodiesterases (PDEs), enzymes that hydrolyze cGMP to the inactive 5'-GMP, thus terminating the signal.[3] Several PDE families exist, with some being specific for cGMP (e.g., PDE5, PDE9) and others hydrolyzing both cGMP and cAMP.[3] The compartmentalization of different PDEs within the cell allows for precise spatial and temporal control of cGMP signaling.[3]

Downstream Effectors and Physiological Functions

Activated PKG phosphorylates a multitude of downstream protein substrates, leading to diverse cellular responses. The primary consensus recognition sequence for PKG phosphorylation is K/R-K/R-X-S/T.[8]

One of the most well-characterized functions of PKG is the regulation of smooth muscle tone. In vascular smooth muscle cells, PKG activation leads to relaxation through several mechanisms:

-

Reduction of Intracellular Calcium ([Ca2+]): PKG phosphorylates and activates the plasma membrane Ca2+-ATPase (PMCA) and the sarcoplasmic reticulum Ca2+-ATPase (SERCA), promoting the extrusion and sequestration of Ca2+, respectively.[5] It also phosphorylates the IP3 receptor-associated PKG-I substrate (IRAG), which inhibits the release of Ca2+ from the sarcoplasmic reticulum.[5]

-

Calcium Desensitization: PKG can phosphorylate and activate myosin light-chain phosphatase (MLCP), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.[9]

-

Membrane Hyperpolarization: PKG promotes the opening of large-conductance calcium-activated potassium channels (BK channels), leading to K+ efflux, hyperpolarization, and closure of voltage-gated Ca2+ channels.[5][7]

In addition to smooth muscle relaxation, PKG signaling is involved in inhibiting platelet aggregation, modulating cardiac function, and regulating neuronal processes such as synaptic plasticity and memory formation.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the PKG signaling pathway.

Table 1: Activation Constants (Ka) for cGMP

| PKG Isoform | Ka for cGMP (µM) | Reference(s) |

| PKG-Iα | 0.1 | [8] |

| PKG-Iβ | 1.0 | [8] |

| PKG-II | 0.07 | [8] |

Table 2: Dissociation Constants (Kd) for cGMP Binding

| PKG Isoform/Mutant | Binding Site | Kd (µM) | Reference(s) | | :--- | :--- | :--- | | Δ1–52PKG-Iβ | Overall | 0.210 ± 0.008 |[10] | | Δ1–52PKG-Iβ | High-affinity | 0.054 ± 0.007 |[10] | | Δ1–52PKG-Iβ | Low-affinity | 0.750 ± 0.096 |[10] |

Table 3: Kinetic Parameters of Soluble Guanylyl Cyclase (sGC)

| Parameter | Value | Condition | Reference(s) |

| EC50 for NO | 80 - 250 nM | Purified sGC | [11] |

| kon (NO association) | 1.4–4.5 × 10⁸ M⁻¹s⁻¹ | Purified sGC | [6] |

| KM for GTP | ~70 µM | Purified sGC | [6] |

| Deactivation half-time | ~10.5 s | After NO removal (predicted) | [11] |

Mandatory Visualizations

Caption: Overview of the cGMP-PKG Signaling Pathway.

Caption: PKG-Mediated Smooth Muscle Relaxation.

Experimental Protocols

Measurement of Soluble Guanylyl Cyclase (sGC) Activity

This protocol is adapted from methods described for measuring the conversion of GTP to cGMP.[12][13]

Principle: The activity of sGC is determined by quantifying the amount of cGMP produced from the substrate GTP. This can be achieved by using radiolabeled [α-³²P]GTP and separating the resulting [³²P]cGMP from the unreacted substrate via chromatography.[13]

Materials:

-

Tissue homogenate or purified sGC enzyme preparation

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM IBMX (a PDE inhibitor), 1 mM GTP)

-

[α-³²P]GTP

-

NO donor (e.g., SNAP or DEA/NO) for stimulated conditions

-

Stopping solution (e.g., 125 mM zinc acetate)

-

Dowex and Alumina chromatography columns

-

Scintillation fluid and counter

Procedure:

-

Prepare tissue homogenates or purified enzyme samples on ice.

-

Set up reaction tubes containing the reaction buffer.

-

For stimulated samples, add the NO donor to the desired final concentration.

-

Initiate the reaction by adding the enzyme preparation and [α-³²P]GTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Separate the [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

-

Elute the [³²P]cGMP from the Alumina column.

-

Quantify the amount of [³²P]cGMP using liquid scintillation counting.

-

Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein).

Western Blot for Detection of PKG Substrate Phosphorylation

This protocol provides a general framework for detecting the phosphorylation of a specific PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[13][14]

Principle: This method uses a phospho-specific antibody to detect the phosphorylated form of a target protein separated by SDS-PAGE and transferred to a membrane. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the protein during sample preparation.[15]

Materials:

-

Cell or tissue lysates

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause high background).[15]

-

Primary antibody (phospho-specific for the target protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse cells or tissues in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Denature protein samples by boiling in Laemmli sample buffer.[14]

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

(Optional but recommended) Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to normalize for loading.

FRET-Based Biosensor for Real-Time cGMP Measurement in Living Cells

This protocol describes the use of a genetically encoded FRET (Fluorescence Resonance Energy Transfer)-based biosensor to monitor dynamic changes in intracellular cGMP concentrations.[16][17][18]

Principle: A FRET biosensor for cGMP typically consists of a cGMP-binding domain (e.g., from PKG) flanked by two fluorescent proteins, such as CFP and YFP.[17] Binding of cGMP to the sensor induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency. This change can be measured as a ratio of YFP to CFP emission, providing a real-time readout of cGMP levels.

Materials:

-

Cells suitable for transfection and live-cell imaging (e.g., HEK293, primary neurons, or cardiomyocytes)

-

Plasmid DNA encoding the cGMP FRET biosensor

-

Transfection reagent

-

Live-cell imaging microscope equipped with appropriate filter sets for CFP and YFP, and an environmental chamber to maintain temperature and CO₂.

-

Agonists to stimulate cGMP production (e.g., NO donor, NP)

Procedure:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the cGMP biosensor plasmid DNA using a suitable transfection reagent.

-

Allow 24-48 hours for sensor expression.

-

Replace the culture medium with an appropriate imaging buffer (e.g., HBSS).

-

Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO₂).

-

Acquire baseline fluorescence images in both the CFP and YFP channels.

-

Add the stimulating agonist (e.g., NO donor) to the dish and continuously acquire images to monitor the change in fluorescence over time.

-

Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point.

-

Analyze the change in the FRET ratio to determine the kinetics and magnitude of the intracellular cGMP response.

Conclusion and Relevance for Drug Development

The PKG signaling pathway is a fundamental regulatory system with profound implications for human health and disease. Its central role in vasodilation, anti-proliferative effects, and neuronal function has made it a prime target for drug discovery.[4][19] Therapeutic strategies often focus on modulating the levels of cGMP by targeting sGC or PDEs. For instance, sGC stimulators and activators are being developed to enhance cGMP production in cardiovascular diseases, while PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension by preventing cGMP degradation.[2] A thorough understanding of the core components, their quantitative interactions, and the methodologies to study them is essential for researchers and professionals aiming to develop novel therapeutics that harness the beneficial effects of this critical signaling pathway.

References

- 1. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cusabio.com [cusabio.com]

- 6. mdpi.com [mdpi.com]

- 7. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mechanisms associated with cGMP binding and activation of cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 16. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 17. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A FRET-based cGMP biosensor in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

isoform-specific functions of PKG

An In-depth Technical Guide to the Isoform-Specific Functions of cGMP-Dependent Protein Kinase (PKG)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) is a principal serine/threonine kinase in the nitric oxide (NO)/cGMP signaling pathway, playing a critical role in a multitude of physiological processes. Mammalian cells express three main PKG isoforms: PKG Iα and PKG Iβ, which are splice variants of the PRKG1 gene, and PKG II, encoded by the PRKG2 gene. These isoforms exhibit distinct structural features, subcellular localizations, tissue expression patterns, and substrate specificities, leading to non-redundant and specific biological functions. This technical guide provides a comprehensive overview of the , detailing their structural basis, distinct signaling pathways, and physiological roles. It includes a compilation of quantitative data, detailed experimental protocols for studying these isoforms, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Structural and Mechanistic Differences Among PKG Isoforms

The functional divergence of PKG isoforms is rooted in their distinct structural characteristics. These differences dictate their subcellular localization, sensitivity to cGMP, and interactions with substrates and anchoring proteins.

2.1 PKG I Isoforms: Iα and Iβ

PKG Iα and PKG Iβ are splice variants that differ only in their N-terminal ~100 amino acids.[1] This region contains a leucine (B10760876)/isoleucine zipper motif responsible for homodimerization and an autoinhibitory domain.[2][3] These N-terminal variations are critical for:

-

Dimerization and Anchoring: The N-terminal domains mediate interactions with specific G-kinase-anchoring proteins (GKAPs), which tether the kinase to distinct subcellular compartments and specific substrates.[2] This isoform-specific anchoring is a key determinant of their functional specificity.

-

cGMP Sensitivity: PKG Iα is approximately 10-fold more sensitive to activation by cGMP than PKG Iβ.[4] This differential sensitivity allows for a graded response to varying intracellular cGMP concentrations.

2.2 PKG II

PKG II is structurally distinct from the PKG I isoforms. The most notable feature is the N-terminal myristoylation, a covalent attachment of myristate to the N-terminal glycine (B1666218) residue.[1] This lipid modification is essential for anchoring PKG II to the plasma membrane, which is crucial for its function in regulating ion channels and other membrane-associated proteins.[1][5] A non-myristoylated PKG II mutant is found predominantly in the cytosol, highlighting the importance of this modification for its localization and function.[1]

Isoform-Specific Functions and Physiological Roles

The distinct structural features and localizations of the PKG isoforms translate into specific, non-redundant physiological roles, which have been elucidated through gene knockout studies in mice.

3.1 PKG Iα: The Cardiovascular Regulator

PKG Iα is highly expressed in smooth muscle cells and cardiomyocytes.[1][6] Its primary roles are in the regulation of vascular tone and cardiac function.

-

Smooth Muscle Relaxation: PKG Iα is a key mediator of NO-induced smooth muscle relaxation. It phosphorylates several targets that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. A key substrate is the myosin phosphatase targeting subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP).[4] Phosphorylation of MYPT1 by PKG Iα is thought to contribute to MLCP activation, leading to dephosphorylation of myosin light chains and muscle relaxation.[3][7]

-

Cardiac Remodeling: PKG Iα plays a cardioprotective role by inhibiting cardiac hypertrophy and remodeling in response to pressure overload.[6]

-

In Vivo Evidence (Knockout Mouse Phenotypes): Mice with a deletion of both PKG I isoforms die before adulthood.[6] Mice with a mutation in the leucine zipper domain of PKG Iα (LZM mice) exhibit an impaired response to the cardioprotective effects of sildenafil (B151) and show accelerated cardiac hypertrophy under pressure overload, confirming the in vivo importance of PKG Iα in the heart.[6] Furthermore, mice lacking the PKG Iα target RGS2 show accelerated left ventricular hypertrophy.[6]

3.2 PKG Iβ: A Key Player in Platelet Function and Calcium Homeostasis

PKG Iβ is the predominant PKG isoform in platelets and is also expressed in smooth muscle.[1][6]

-

Inhibition of Platelet Aggregation: PKG Iβ plays a crucial role in the NO-mediated inhibition of platelet activation and aggregation.

-

Regulation of Intracellular Calcium: PKG Iβ is a specific interaction partner for the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor-associated cGMP kinase substrate (IRAG).[4][5] Phosphorylation of IRAG by PKG Iβ inhibits IP₃-mediated calcium release from intracellular stores, a key mechanism for its function in smooth muscle and platelets.[2]

-

In Vivo Evidence (Knockout Mouse Phenotypes): While a specific PKG Iβ knockout mouse model was not detailed in the search results, mice deficient in IRAG1 (the specific binding partner of PKG Iβ) develop pulmonary hypertension, suggesting a critical role for the PKG Iβ-IRAG signaling axis in vascular homeostasis.[5] The phenotype of these mice points towards the specific functions of PKG Iβ in the cardiovascular system.

3.3 PKG II: The Epithelial and Neuronal Regulator

PKG II is a membrane-associated kinase with prominent roles in intestinal secretion, bone growth, and neuronal function.[4]

-

Intestinal Secretion: In intestinal epithelial cells, PKG II is a key regulator of chloride and water secretion.[4] It directly phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1]

-

Bone Growth: PKG II is essential for endochondral ossification and normal bone development.

-

Neuronal Function: In the brain, PKG II is involved in synaptic plasticity and learning. It regulates the trafficking of AMPA receptors to the neuronal surface.

-

In Vivo Evidence (Knockout Mouse Phenotypes): PKG II knockout mice exhibit dwarfism due to impaired endochondral ossification. They also show defects in intestinal secretion, are deficient in spatial learning, and have altered ultrasonic vocalizations. Furthermore, these mice show increased proliferation and reduced differentiation in the colon epithelium, and are more susceptible to colon carcinogenesis.[2]

Quantitative Data on PKG Isoform Function

A quantitative understanding of the kinetic parameters and expression levels of PKG isoforms is crucial for dissecting their specific roles and for the development of isoform-selective drugs.

Table 1: Activation Constants (Kₐ) for PKG Isoforms

| Activator | PKG Iα (µM) | PKG Iβ (µM) | PKG II (µM) |

| cGMP | ~0.1 | ~1.0 | ~0.07 |

Data compiled from multiple sources.[4]

Table 2: Kinetic Parameters for Isoform-Specific Substrate Phosphorylation

| Isoform | Substrate | Kₘ | kcat | kcat/Kₘ (Specificity Constant) |

| PKG Iα | MYPT1 | Data not available | Data not available | Data not available |

| PKG Iβ | IRAG | Data not available | Data not available | Data not available |

| PKG II | CFTR (C-terminal peptide) | ~1.7 µM (for CK2, a related kinase) | Data not available | Data not available |

Table 3: Relative Tissue Expression of PKG Isoforms

| Tissue | PKG Iα | PKG Iβ | PKG II |

| Vascular Smooth Muscle | High | High | Not detected |

| Platelets | Low | Predominant | Not detected |

| Heart (Cardiomyocytes) | Present | Low | Not detected |

| Intestinal Mucosa | Low | Low | High |

| Brain | Present (specific nuclei) | Present (specific nuclei) | High (specific nuclei) |

| Kidney | Present (some cells) | Low | High |

| Chondrocytes | Not detected | Not detected | High |

This table summarizes the relative expression levels based on qualitative descriptions from the search results.[1][6]

Signaling Pathways

The distinct functions of PKG isoforms are mediated by their engagement in specific signaling pathways.

Canonical NO/cGMP/PKG Signaling Pathway

This is the central pathway for all PKG isoforms. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which synthesizes cGMP from GTP. cGMP then binds to and activates PKG, leading to the phosphorylation of downstream targets.

References

- 1. Phosphorylation of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protein Kinase G Iα Inhibits Pressure Overload–Induced Cardiac Remodeling and Is Required for the Cardioprotective Effect of Sildenafil In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the phosphorylation of myosin phosphatase by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulatory Crosstalk by Protein Kinases on CFTR Trafficking and Activity [frontiersin.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Therapeutic Potential of Protein Kinase G (PKG) Inhibition

Introduction to Protein Kinase G (PKG)

Protein Kinase G (PKG), a serine/threonine-specific protein kinase, is a principal mediator of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[1] This enzyme plays a pivotal role in a wide array of physiological processes, including the regulation of vascular smooth muscle tone, platelet function, neuronal signaling, and cardiac function.[1][2][3]

PKG exists in two primary forms, PKG-I and PKG-II, encoded by separate genes.[4]

-

PKG-I is the predominant isoform in the cardiovascular system, found abundantly in smooth muscle cells, platelets, and specific brain regions.[2][5] It exists as two splice variants, PKG-Iα and PKG-Iβ, which differ in their N-terminal domains, resulting in distinct sensitivities to cGMP activation and unique protein-protein interactions.[1][6] The Iα isoform is approximately 10-fold more sensitive to cGMP than the Iβ isoform.[6]

-

PKG-II is typically membrane-associated and is more localized in tissues such as the intestine, adrenal gland, and certain epithelial cells.[2][5]

The dysregulation of PKG activity has been implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, cancers, and neurodegenerative disorders.[2] Consequently, the pharmacological inhibition of PKG has emerged as a significant area of research for developing novel therapeutic interventions.[2][4]

The cGMP-PKG Signaling Pathway

The activation of PKG is intricately controlled by intracellular levels of the second messenger cGMP. Two main pathways govern the synthesis of cGMP:

-

Nitric Oxide (NO) - Soluble Guanylate Cyclase (sGC) Pathway : In this pathway, NO diffuses into the cell and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) into cGMP.[7][8]

-

Natriuretic Peptide (NP) - Particulate Guanylate Cyclase (pGC) Pathway : Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to and activate particulate guanylate cyclase (pGC) receptors on the cell membrane, which also catalyzes the formation of cGMP from GTP.[7][8][9]

Once cGMP levels rise, it binds to the regulatory domain of PKG, inducing a conformational change that unleashes the catalytic domain.[10] Activated PKG then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, leading to diverse cellular effects.[3] Key downstream effects include:

-

Smooth Muscle Relaxation : PKG activation leads to a decrease in intracellular calcium levels and desensitization of contractile proteins to calcium, causing vasodilation and relaxation of smooth muscle.[2][]

-

Inhibition of Platelet Aggregation : PKG plays an antithrombotic role by interfering with platelet activation and aggregation.[7]

-

Regulation of Gene Expression : The pathway influences the phenotype of cells by regulating the expression of various genes, including tumor suppressor genes.[]

-

Modulation of Cardiac Function : In cardiomyocytes, PKG signaling counters pathological hypertrophy and remodeling and improves diastolic relaxation.[12][13]

The signaling is terminated by the action of phosphodiesterases (PDEs), such as PDE5, which hydrolyze cGMP to the inactive 5'-GMP.[7][14]

Therapeutic Potential of PKG Inhibition

While activation of the PKG pathway is often considered cardioprotective, there are specific pathological contexts where its inhibition holds therapeutic promise.

3.1 Cardiovascular Diseases

In certain cardiovascular conditions like hypertension, excessive vasodilation can be detrimental. Pharmacological inhibition of PKG could help modulate vascular tone and normalize blood pressure in such scenarios.[2] Although much of the focus in heart failure has been on activating PKG to counter hypertrophy, understanding the nuanced roles of different PKG isoforms and their downstream targets could reveal specific situations where targeted inhibition is beneficial.[9][12][13]

3.2 Oncology

Dysregulated PKG activity has been observed in several cancers, including colorectal and breast cancers.[2][] In these contexts, PKG signaling can paradoxically promote cell survival and proliferation. Therefore, inhibiting PKG presents a promising strategy to slow or halt the growth of cancer cells.[2][15] For instance, suppressing the cGMP/PKG pathway has been shown to inhibit proliferation and induce apoptosis in human renal carcinoma cells.[16] Combination therapies using PKG inhibitors alongside other anticancer agents are also being explored to enhance treatment efficacy.[2]

3.3 Neurological Disorders

In the central nervous system, the role of PKG is complex. Overactivation of PKG has been linked to neuronal damage and cell death in neurodegenerative conditions such as Alzheimer's disease.[2] By inhibiting PKG, it may be possible to mitigate these neurotoxic effects and provide a novel neuroprotective strategy.[2] While the broader field of kinase inhibitors for CNS disorders is still developing, the specific targeting of PKG offers a potential new avenue for therapeutic intervention.[17][18]

A Guide to PKG Inhibitors

PKG inhibitors can be broadly classified based on their mechanism of action. The development of potent and, critically, specific inhibitors is essential for their therapeutic utility, as many early compounds showed cross-reactivity with other kinases like Protein Kinase A (PKA).[4][6]

4.1 Classes of Inhibitors

-

Cyclic Nucleotide Analogs : These compounds, typically Rp-diastereomers of cGMP, compete with endogenous cGMP for binding to the regulatory domain of PKG, thereby preventing its activation.[4] They are often membrane-permeable but can lack specificity, inhibiting PKA and PDEs as well.[4][]

-

ATP-Competitive Inhibitors : These molecules bind to the ATP-binding site within the catalytic domain of PKG, preventing the transfer of phosphate (B84403) to substrate proteins.[2][4] KT5823 is a well-known example, though its efficacy in intact cells has been questioned.[2][4][19]

-

Substrate-Based Inhibitors : These are typically peptide-based inhibitors designed to mimic PKG substrates, thus blocking the substrate recognition site on the catalytic domain.[4]

4.2 Quantitative Data on Select PKG Inhibitors

The following table summarizes key quantitative data for commonly cited PKG inhibitors. It is important to note that selectivity remains a significant challenge, and in vivo applicability can be limited for some compounds.[4][19]

| Inhibitor | Class | Target(s) | Ki (μM) | IC50 | Notes |

| (Rp)-8-Br-cGMP-S | cGMP Analog | PKG, PKA | 0.35 (for PKG-Iα) | - | Non-specific antagonist with low membrane permeability.[4] |

| (Rp)-8-pCPT-cGMPS | cGMP Analog | PKG | 0.17 (for PKG-Iα) | - | A commonly used PKG inhibitor.[4][20] |

| (Rp)-8-Br-PET-cGMP-S | cGMP Analog | PKG-I | 0.035 (for PKG-I) | - | Considered one of the most selective PKG-I inhibitors among cGMP analogs.[4][] |

| KT5823 | ATP-Competitive | PKG, PKA, PKC | 0.234 (for PKG) | - | Potent in vitro, but low/no effect observed in intact cells.[4][6] |

| H-89 | ATP-Competitive | PKA, PKG, others | 0.048 (for PKA) | - | Highly non-selective; primarily a PKA inhibitor but also affects PKG.[6] |

| (D)-DT-2 | Substrate-Based (Peptide) | PKG-I | - | 0.008 (for PKG-I) | Highly selective for PKG-I over PKG-II and PKA in vitro.[19] |

| This compound peptide | ATP-Competitive (Peptide) | PKG | 86 | - | An ATP-competitive peptide inhibitor.[20] |

Key Experimental Protocols